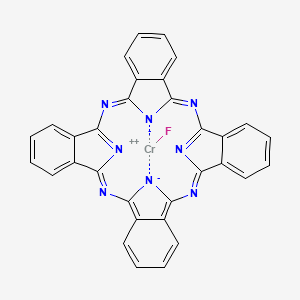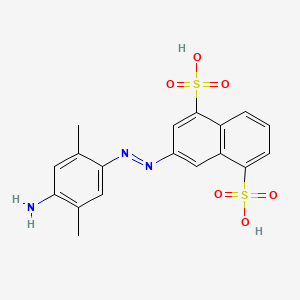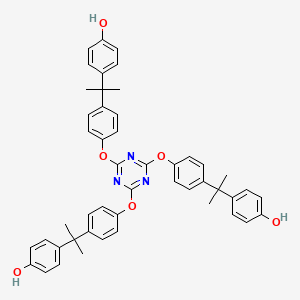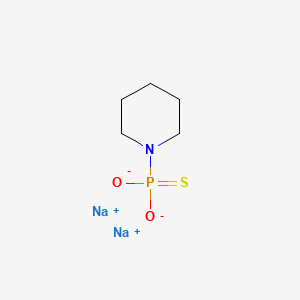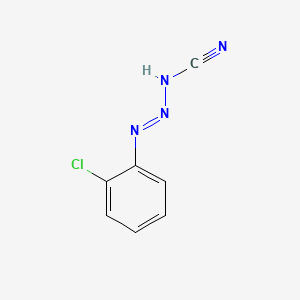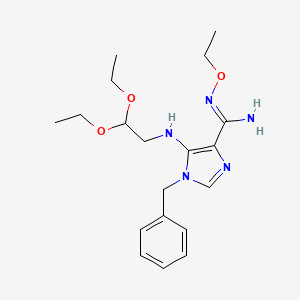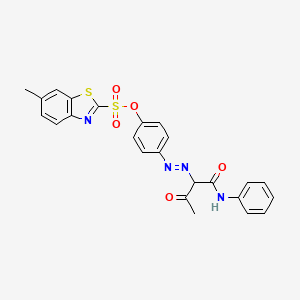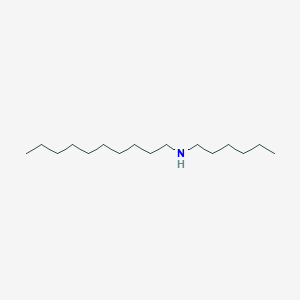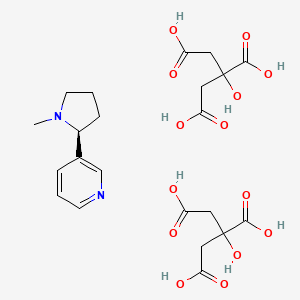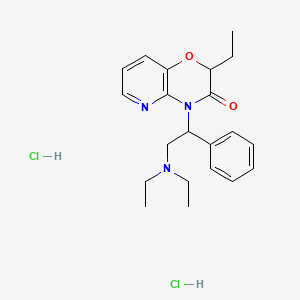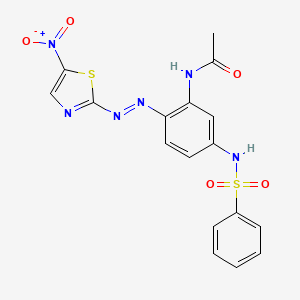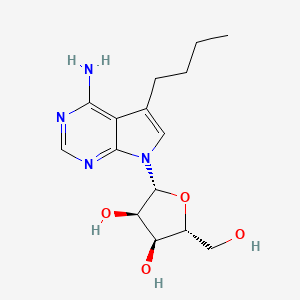
5-Butyltubercidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyltubercidin is a derivative of tubercidin, an adenosine analog known for its potent antimycobacterial and antitumor activities . Tubercidin is characterized by a 7-deazapurine core linked to a ribose moiety via an N-glycosidic bond . The addition of a butyl group at the 5-position enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyltubercidin involves the introduction of a butyl group at the 5-position of tubercidin. This can be achieved through various organic synthesis techniques, including:
Alkylation: Using butyl halides in the presence of a strong base to introduce the butyl group.
Reductive Amination: Employing butylamine and reducing agents to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Butyltubercidin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce different substituents at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
5-Butyltubercidin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an antitumor and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
5-Butyltubercidin exerts its effects by incorporating into DNA and RNA, thereby inhibiting nucleic acid metabolism . It targets enzymes involved in nucleic acid synthesis, such as purine nucleoside phosphorylase, leading to the disruption of cellular processes . This mechanism is similar to that of tubercidin but with enhanced specificity due to the butyl group .
Comparison with Similar Compounds
Tubercidin: The parent compound with similar biological activities.
Toyocamycin: Another 7-deazapurine nucleoside with antitumor properties.
Sangivamycin: Known for its antiviral and antitumor activities.
Uniqueness of 5-Butyltubercidin: this compound stands out due to its enhanced specificity and potency, attributed to the butyl group at the 5-position . This modification allows for more targeted interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
87938-38-3 |
|---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-5-butylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-8-5-19(14-10(8)13(16)17-7-18-14)15-12(22)11(21)9(6-20)23-15/h5,7,9,11-12,15,20-22H,2-4,6H2,1H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
SEADMXXWLAJNQJ-SDBHATRESA-N |
Isomeric SMILES |
CCCCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


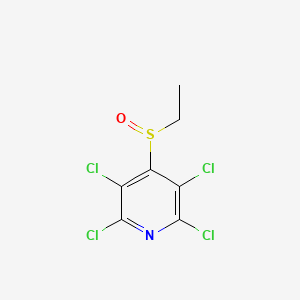
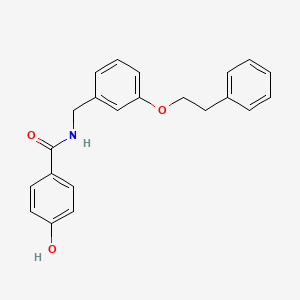
![N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696598.png)
